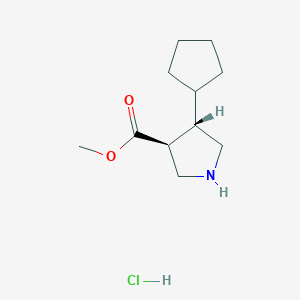

![molecular formula C23H21N3S2 B2522801 6-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile CAS No. 327170-32-1](/img/structure/B2522801.png)

6-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves the formation of tetrahydropyrimidine derivatives. For instance, the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is described, which involves reactions with various alkylating agents. The reaction with chloroacetic acid derivatives leads to the formation of thieno[2,3-d]pyrimidines, indicating that the compound may also be synthesized through similar alkylating reactions .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using experimental and theoretical methods. For example, the vibrational frequencies and optimized geometric parameters (bond lengths and bond angles) of a similar compound have been investigated using FT-IR, Laser-Raman spectroscopy, and density functional theory (DFT) calculations. The theoretical data were found to be in good agreement with the experimental results, suggesting that a similar approach could be used to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactions of related compounds involve various substitutions and transformations. For instance, the substitution of methylsulfanyl groups by N-nucleophiles leads to amino-substituted pyrimidines. This indicates that the compound may also undergo similar nucleophilic substitutions, which could be relevant for its potential as a chemotherapeutic agent .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the analysis of similar compounds can offer insights. The HOMO and LUMO energies, as well as other molecular energy values, have been calculated for a related compound. These properties are crucial for understanding the reactivity and stability of the compound, which are important factors in drug design and development .

科学的研究の応用

Synthesis and Derivative Development

Researchers have developed novel methods for synthesizing derivatives of pyridine and fused pyridine, which include compounds structurally related to the specified chemical. These methods have led to the creation of isoquinoline derivatives, pyrido[2,3-d]pyrimidine derivatives, and various pyridine carbonitriles, highlighting the versatility of these compounds in chemical synthesis and their potential as intermediates in the development of pharmaceuticals and materials science (Al-Issa, 2012).

Structural Insights and Potential Applications

A study on the structural characterization of dihydropyrimidine-5-carbonitrile derivatives, which are structurally similar to the specified compound, provided insights into their potential as dihydrofolate reductase inhibitors. The crystal structure analysis revealed the compounds' L-shaped conformation and their interactions within crystalline frameworks, suggesting their utility in designing inhibitors for enzymes involved in cancer and other diseases (Al-Wahaibi et al., 2021).

Microwave-Assisted Synthesis

A rapid synthesis method for novel benzo[b][1,8]-naphthyridine-3-carbonitriles, related to the target compound, was developed using microwave irradiation. This technique offers an efficient route for producing such derivatives, which are valuable for further pharmacological and material science research (Singh & Singh, 2011).

Nucleophilic Substitution Reactions

The nucleophilic substitution reactions in benzo[c][1,8]naphthyridines have been explored, revealing the reactivity of various substituents, including sulfanyl groups. This study provides a foundation for understanding how modifications to the core structure can influence the chemical properties and potential applications of these compounds (Deady & Werden, 1986).

Multicomponent Synthesis

A multicomponent synthesis approach has been applied to generate substituted tetrahydroquinoline-3-carbonitriles, showing the potential for creating a wide variety of derivatives from the base structure. This methodology supports the development of novel compounds with potential biological or material applications (Dyachenko et al., 2015).

特性

IUPAC Name |

6-methyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3S2/c1-26-12-11-20-19(16-26)22(21-10-6-13-27-21)18(15-24)23(25-20)28-14-5-9-17-7-3-2-4-8-17/h2-10,13H,11-12,14,16H2,1H3/b9-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQBEHMUSAOLJJ-WEVVVXLNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C(=C(C(=N2)SCC=CC3=CC=CC=C3)C#N)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C(C1)C(=C(C(=N2)SC/C=C/C3=CC=CC=C3)C#N)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B2522721.png)

![2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2522723.png)

![4-cyano-5-[(cyclopropylcarbonyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B2522726.png)

![(2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile](/img/structure/B2522728.png)

![(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2522732.png)

![2-(1H-indol-3-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoacetamide](/img/structure/B2522741.png)